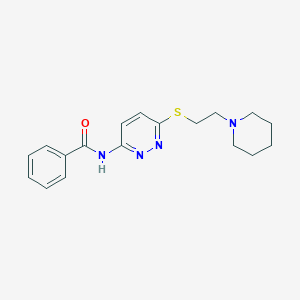

N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-18(15-7-3-1-4-8-15)19-16-9-10-17(21-20-16)24-14-13-22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGXIQZSOSQSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine moiety can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The pyridazine ring is then introduced through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the piperidine and pyridazine intermediates with benzoyl chloride to form the benzamide group .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) analysis highlights that modifications to the piperidinyl group can enhance potency against specific cancer types.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems is currently under investigation.

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies, particularly in exploring interactions with various biological targets such as kinases and phosphatases. Its unique functional groups allow it to act as a ligand in binding assays, providing insights into enzyme mechanisms and potential therapeutic targets.

Pharmacological Profiling

This compound is also used in pharmacological profiling to assess its effects on cellular signaling pathways. This profiling can help identify its role in modulating specific receptors involved in disease processes.

Material Science

In addition to its biological applications, this compound has potential uses in material science, particularly in the development of new polymers or materials with specific electronic or optical properties. Its heterocyclic structure can be utilized to enhance the performance of materials in various industrial applications.

Synthesis of Complex Compounds

As a building block for synthesizing more complex heterocyclic compounds, this compound facilitates the creation of novel compounds with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance the compound’s binding affinity to these targets, while the pyridazine ring contributes to its overall stability and reactivity . The benzamide group further modulates the compound’s pharmacokinetic properties, allowing for effective absorption and distribution within biological systems .

Comparison with Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.

Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory activities.

Uniqueness: N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is unique due to its combination of a piperidine moiety, a pyridazine ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperidine moiety, a pyridazine ring , and a benzamide group . The synthesis typically involves several steps, starting with the preparation of piperidine derivatives through reactions such as hydrogenation and cyclization. The final product can be obtained via nucleophilic substitution reactions under basic conditions, often utilizing polar aprotic solvents like DMF or DMSO .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine segment enhances binding affinity, while the pyridazine ring contributes to the stability and reactivity of the compound. This interaction profile suggests potential pathways for therapeutic applications in various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

- Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

- The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent effects comparable to established antibiotics .

3. Anti-inflammatory Effects

- Inflammation-related studies reveal that this compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies provide insight into the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effect of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Activity

In a comparative study against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively, outperforming several conventional antibiotics .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.